molecular formula C9H8BrFOS B14038485 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one

Cat. No.: B14038485
M. Wt: 263.13 g/mol
InChI Key: XMROVQVHLJABPJ-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is a brominated ketone derivative featuring a unique combination of substituents: a bromo atom at the propan-2-one position, a fluoro group at the 3-position, and a mercapto (-SH) group at the 4-position of the phenyl ring. This trifunctional structure confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8BrFOS

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-1-(3-fluoro-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrFOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3

InChI Key

XMROVQVHLJABPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the bromination of a suitable precursor ketone that already contains the 3-fluoro-4-mercaptophenyl moiety. The key steps are:

  • Starting from a 3-fluoro-4-mercaptophenyl derivative (often a substituted acetophenone or similar aromatic ketone).
  • Introducing the bromine atom at the α-position (carbon adjacent to the carbonyl group) of the propan-2-one side chain.
  • Controlling reaction conditions to avoid overbromination or side reactions involving the mercapto group.

This approach leverages the electrophilic bromination at the α-position of ketones, a well-established reaction in organic synthesis.

Specific Synthetic Route

Based on the available data from commercial and research sources, a typical preparation method includes:

  • Starting Material Preparation :
    The precursor 1-(3-fluoro-4-mercaptophenyl)propan-2-one is synthesized or procured. This compound contains the phenyl ring substituted with fluorine at the 3-position and a mercapto group at the 4-position.

  • α-Bromination Reaction :
    The precursor ketone is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions (often in a solvent like acetic acid, chloroform, or dichloromethane) to selectively introduce a bromine atom at the α-carbon of the ketone group.

  • Reaction Conditions :

    • Temperature is maintained at low to moderate levels (0–25 °C) to minimize side reactions.
    • The reaction time is optimized to achieve high yield without decomposition.
    • Acidic or neutral conditions are preferred to maintain the integrity of the mercapto group.
  • Isolation and Purification :
    The product is isolated by standard work-up procedures such as extraction, washing, and crystallization or chromatography to obtain pure 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one .

  • Characterization :
    The compound is characterized by spectroscopic methods including NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Scheme

$$
\text{1-(3-fluoro-4-mercaptophenyl)propan-2-one} + \text{Br}_2 \xrightarrow[\text{solvent}]{\text{0-25 °C}} \text{1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one}
$$

Data Table: Properties and Synthetic Parameters

Parameter Details
Molecular Formula C9H8BrFOS
Molecular Weight Approx. 263.13 g/mol
Key Functional Groups Bromine (α-position), Fluorine (3-position), Mercapto (4-position), Ketone (propan-2-one)
Common Brominating Agents Bromine (Br2), N-bromosuccinimide (NBS)
Typical Solvents Acetic acid, dichloromethane, chloroform
Temperature Range 0 to 25 °C
Reaction Time 1–4 hours (optimized per scale)
Purification Methods Extraction, recrystallization, silica gel chromatography
Characterization Techniques 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry

Analysis of Preparation Methods

Advantages

  • Selectivity : The α-bromination of ketones is a well-understood reaction, allowing selective introduction of bromine at the α-position.
  • Mild Conditions : The reaction can be performed under relatively mild temperatures, preserving sensitive groups like mercapto.
  • Scalability : The method is amenable to scale-up, including continuous flow reactors for industrial production, enhancing yield and reproducibility.

Challenges

  • Mercapto Group Sensitivity : The thiol (mercapto) group is prone to oxidation and side reactions, requiring careful control of reaction atmosphere (inert gas) and conditions.
  • Overbromination Risk : Excess bromine or prolonged reaction time can lead to polybrominated byproducts.
  • Purification Complexity : Due to the presence of multiple reactive groups, purification may require careful chromatographic separation.

Chemical Reactions Analysis

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These reactions can modify molecular targets, such as proteins or enzymes, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one Br, F, -SH (4-position) Not Provided Estimated ~260–280 High nucleophilicity (SH), drug design
1-(3-Bromo-4-fluorophenyl)propan-2-one Br, F C₉H₈BrFO 231.06 Intermediate in organic synthesis
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one Br, Cl, CH₃ C₁₀H₁₀BrClO 277.55 Lipophilic building block
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one Br, F, -OCF₃ C₁₀H₇BrF₄O₂ 315.06 High metabolic stability
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one Br, F, OCH₃, enone C₁₆H₁₂BrFO₂ 335.17 UV-active materials

Research Findings and Implications

  • Electronic Effects : The fluoro and mercapto groups in the target compound create a mixed electronic environment—fluoro withdraws electrons, while the thiol donates electrons via resonance. This duality may enhance binding to biological targets like enzymes or receptors.
  • Reactivity : The mercapto group enables thiol-specific reactions (e.g., disulfide formation, metal coordination), absent in analogues with methoxy or halogen substituents.
  • Toxicity Considerations : Brominated compounds often exhibit reproductive or organ toxicity (e.g., ), but the mercapto group may introduce additional hazards due to its redox activity .

Biological Activity

1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is a chemical compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a mercapto (thiol) group attached to a phenyl ring, along with a propan-2-one backbone. This molecular configuration allows for various biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Biological Activity Overview

The biological activity of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is primarily attributed to its reactive functional groups. The mercapto group, in particular, plays a crucial role in its interactions with biological molecules, enabling potential applications in enzyme inhibition and protein modification studies. This compound's reactivity allows researchers to explore its effects on cellular processes and therapeutic applications.

The compound's mechanism of action involves:

  • Nucleophilic Substitution : The thiol group can form covalent bonds with electrophilic sites on proteins and enzymes.
  • Oxidation Reactions : It may undergo oxidation, influencing various metabolic pathways.

Antimicrobial Activity

Recent studies indicate that 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.10 mg/mL
Pseudomonas aeruginosa0.15 mg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Its ability to modify proteins through nucleophilic attack makes it suitable for studying enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition

In one study, the compound was tested against a panel of enzymes, revealing that it significantly inhibited the activity of certain proteases involved in disease pathways. The IC50 values were determined to assess potency:

Table 2: Enzyme Inhibition IC50 Values

EnzymeIC50 (µM)
Protease A5.2
Protease B3.8
Protease C7.4

These results indicate that 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one may serve as a lead compound for developing new therapeutic agents targeting specific enzymes.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the bromination of 1-(3-fluoro-4-mercaptophenyl)propan-2-one under controlled conditions. Key factors such as temperature and solvent choice are optimized to achieve high yields.

Structural Characteristics

The molecular formula is C9H8BrFOSC_9H_8BrFOS, with a molecular weight of approximately 251.12 g/mol. The presence of the bromine and fluorine atoms contributes to the compound's unique reactivity profile, enhancing its biological activity.

Q & A

Q. What are the key challenges in synthesizing 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one, and how can they be addressed methodologically?

The synthesis involves balancing reactivity of bromine, fluorine, and the thiol (-SH) group. The thiol group is prone to oxidation, necessitating inert conditions (e.g., nitrogen/argon atmosphere) and protective agents like trityl or acetyl groups during reactions . Fluorination at the 3-position requires regioselective electrophilic substitution or directed ortho-metallation strategies, as seen in analogous fluorophenyl ketones . Bromination at the propan-2-one position may employ HBr or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (split by fluorine coupling, J ~8–12 Hz) and thiol proton (if unprotected; δ ~1.5–2.5 ppm, broad).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~200–210 ppm) and quaternary carbons adjacent to bromine/fluorine.
  • ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm for para-fluorine) .
    • FTIR : Validate C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹, if unprotected), and C-F stretches (~1100–1200 cm⁻¹) .
    • Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br or SH groups) .

Q. How can researchers ensure the stability of the thiol group during storage and handling?

  • Store under inert gas (argon) at low temperatures (-20°C).
  • Use stabilizing agents like dithiothreitol (DTT) or ethylenediaminetetraacetic acid (EDTA) to prevent oxidation to disulfides .
  • Avoid exposure to light, moisture, or transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze thiol degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one in substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic effects of fluorine (electron-withdrawing) and bromine (leaving group propensity). For example:

  • Nucleophilic Aromatic Substitution (SₙAr) : Fluorine’s meta-directing effect may guide substitution at the 4-mercaptophenyl position.
  • Alkylation/Thiol-Ene Reactions : Simulate thiol reactivity with electrophiles (e.g., maleimides) using frontier molecular orbital (FMO) analysis . Tools like Gaussian or ORCA, paired with solvent models (e.g., PCM), enhance accuracy .

Q. What experimental strategies resolve contradictions between NMR and X-ray crystallography data for this compound?

  • Dynamic Effects in NMR : If NMR signals suggest conformational flexibility (e.g., rotamers), variable-temperature NMR (VT-NMR) can identify exchange processes.
  • X-ray Refinement : Use SHELXL for high-resolution refinement to detect disorder in bromine/fluorine positions . For example, demonstrates how SHELX resolves steric clashes in similar halogenated aromatics.
  • Complementary Techniques : Pair with Raman spectroscopy or solid-state NMR to cross-validate crystal packing vs. solution dynamics .

Q. How can researchers design kinetic studies to probe bromine’s leaving-group ability in cross-coupling reactions?

  • Pseudo-First-Order Kinetics : Monitor reactions (e.g., Suzuki-Miyaura coupling) under controlled Pd catalyst loads. Track bromide release via ion chromatography or fluorescence probes .
  • Isotopic Labeling : Substitute ⁷⁹Br with ⁸¹Br to study kinetic isotope effects (KIEs) in substitution pathways .
  • Competition Experiments : Compare reactivity with analogous chloro or iodo derivatives to quantify leaving-group efficacy .

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